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Compound of Interest

Compound Name: 3-(2-Nitroethenyl)pyridine

Cat. No.: B1310812

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Nitroethenyl)pyridine, a derivative of pyridine, holds potential as a versatile building
block in medicinal chemistry and drug discovery. Its structural similarity to other biologically
active pyridine and nitrostyrene compounds suggests a range of possible applications,
including in the development of novel antimicrobial, antifungal, and cytotoxic agents. This
document provides detailed experimental procedures for the synthesis of 3-(2-
Nitroethenyl)pyridine and protocols for evaluating its potential biological activities, based on
established methodologies for analogous compounds.

Chemical Properties
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Property Value Source

Molecular Formula C7HsN20:2 N/A

Molecular Weight 150.14 g/mol N/A

CAS Number 3156-52-3 N/A
Yellow crystalline solid

Appearance ] N/A
(predicted)

Soluble in organic solvents like
Solubility ethanol, methanol, and DMSO. N/A

Sparingly soluble in water.

Synthesis of 3-(2-Nitroethenyl)pyridine via Henry
Reaction

The synthesis of 3-(2-Nitroethenyl)pyridine is typically achieved through a Henry (nitroaldol)
reaction. This involves the base-catalyzed condensation of 3-pyridinecarboxaldehyde with
nitromethane, followed by dehydration to yield the final product.

3-Pyridinecarboxaldehyde + Condensation
Nitromethane

[ -
Nitroaldol Adduct f -
[TTTTTTTT T > (1-(3-pyridyl)-2-nitroethanol) > 3-(2-Nitroethenyl)pyridine
|

Base Catalyst
(e.g., Ammonium Acetate)

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(2-Nitroethenyl)pyridine.

Experimental Protocol: Synthesis of 3-(2-
Nitroethenyl)pyridine

Materials:
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o 3-Pyridinecarboxaldehyde

¢ Nitromethane

o Ammonium acetate (or other suitable base like sodium hydroxide or a primary amine)

o Glacial acetic acid (if using ammonium acetate)

e Methanol or Ethanol

¢ Distilled water

e |ce bath

o Standard laboratory glassware (round-bottom flask, condenser, etc.)

e Stirring apparatus

« Filtration apparatus (e.g., Buchner funnel)

Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in a minimal amount of
methanol or ethanol.

» Addition of Reagents: To the stirred solution, add nitromethane (1.5-2 equivalents) followed
by the base catalyst. If using ammonium acetate (0.5 equivalents), also add glacial acetic
acid (1-2 equivalents).

» Reaction: The reaction mixture is typically stirred at room temperature or gently heated under
reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

e Work-up and Isolation:

o After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the
product.
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o If precipitation does not occur, the reaction mixture can be poured into ice-cold water with
stirring.

o Collect the resulting solid by vacuum filtration.

o Wash the solid with cold water and then a small amount of cold ethanol to remove
impurities.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent such as ethanol.

o Characterization: Confirm the identity and purity of the synthesized 3-(2-
Nitroethenyl)pyridine using standard analytical techniques such as Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: This is a general protocol and may require optimization for specific laboratory conditions
and desired yield.

Biological Activity and Potential Applications

While specific biological data for 3-(2-Nitroethenyl)pyridine is limited in publicly available
literature, the broader class of 3-nitrostyrenes and pyridine derivatives has demonstrated
significant antimicrobial, antifungal, and cytotoxic activities. The protocols below are provided
as starting points for evaluating the biological potential of 3-(2-Nitroethenyl)pyridine.

Antimicrobial Assay
(MIC Determination)

Antifungal Assay
(MIC Determination)

3-(2-Nitroethenyl)pyridine Biological Activity Profile

Cytotoxicity Assay
(IC50 Determination)

Click to download full resolution via product page
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Caption: Workflow for biological screening of 3-(2-Nitroethenyl)pyridine.

Protocol 1: Antimicrobial Susceptibility Testing (Broth
Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of 3-(2-
Nitroethenyl)pyridine against various bacterial strains.

Materials:

e 3-(2-Nitroethenyl)pyridine

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Preparation of Stock Solution: Prepare a stock solution of 3-(2-Nitroethenyl)pyridine in a
suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

e Serial Dilutions: Perform two-fold serial dilutions of the stock solution in the wells of a 96-well
plate using MHB to achieve a range of desired concentrations.

o Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard
and dilute it to achieve a final concentration of approximately 5 x 10> CFU/mL in each well.

¢ Incubation: Incubate the plates at 37°C for 18-24 hours.

o Determination of MIC: The MIC is the lowest concentration of the compound that completely
inhibits visible growth of the bacteria. This can be determined by visual inspection or by
measuring the optical density at 600 nm.

Protocol 2: Antifungal Susceptibility Testing
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This protocol is used to determine the MIC of 3-(2-Nitroethenyl)pyridine against various
fungal strains.

Materials:

3-(2-Nitroethenyl)pyridine

Fungal strains (e.g., Candida albicans, Aspergillus niger)

RPMI-1640 medium or other suitable fungal growth medium

96-well microtiter plates

Spectrophotometer or microplate reader
Procedure:

o Preparation of Stock Solution and Serial Dilutions: Follow the same procedure as in the
antimicrobial assay.

e Fungal Inoculum: Prepare a fungal spore suspension and dilute it to a final concentration of
approximately 0.5-2.5 x 103 CFU/mL in each well.

 Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours,
depending on the fungal species.

o Determination of MIC: The MIC is determined as the lowest concentration that causes a
significant inhibition of fungal growth compared to the control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (ICso) of 3-(2-
Nitroethenyl)pyridine against cancer cell lines.

Materials:
o 3-(2-Nitroethenyl)pyridine

e Human cancer cell lines (e.g., MCF-7, HelLa)
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e Complete cell culture medium (e.g., DMEM with 10% FBS)

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e DMSO

e Microplate reader

Procedure:

o Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere
overnight.

o Compound Treatment: Treat the cells with various concentrations of 3-(2-
Nitroethenyl)pyridine and incubate for a specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the
formation of formazan crystals.

e Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the
formazan crystals.

o Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

e |Cso Calculation: The percentage of cell viability is calculated relative to the untreated control
cells. The ICso value is determined by plotting the percentage of cell viability against the
compound concentration and fitting the data to a dose-response curve.

Quantitative Data for Related Compounds

The following tables summarize the biological activity of various pyridine and [3-nitrostyrene
derivatives, which can serve as a reference for the expected activity of 3-(2-
Nitroethenyl)pyridine.

Table 1: Antibacterial Activity of Pyridine Derivatives
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Compound Bacterial Strain MIC (pg/mL) Reference
3-(pyridin-3-yl)-2-
oxazolidinone S. aureus 32-64 [1]
derivative
Pyridine-3-carbonitrile )

C. albicans 1.95 [2]

derivative

Table 2: Antifungal Activity of Pyridine and -Nitrostyrene Derivatives

Compound Fungal Strain MIC (pg/mL) Reference
Pyridine-3-carbonitrile ]

o A. niger 1.95 [2]
derivative
B-Nitrostyrene )

o C. albicans 128 [3]
derivative

Table 3: Cytotoxicity of Pyridine Derivatives

Compound Cell Line ICs0 (M) Reference
Thieno[2,3-b]pyridine

o CCRF-CEM 2.580 + 0.550 [4]
derivative
Thieno[2,3-b]pyridine

o CEM/ADR5000 4.486 + 0.286 [4]
derivative
Nicotinamide

o HCT-116 19.7+2.8 [5]
derivative
Nicotinamide

o HepG-2 52.9+5.1 [5]
derivative

Conclusion

3-(2-Nitroethenyl)pyridine is a compound with significant potential for applications in drug

discovery, particularly in the development of antimicrobial, antifungal, and anticancer agents.
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The provided protocols offer a comprehensive framework for its synthesis and biological
evaluation. Further research is warranted to fully elucidate the therapeutic potential of this and
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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